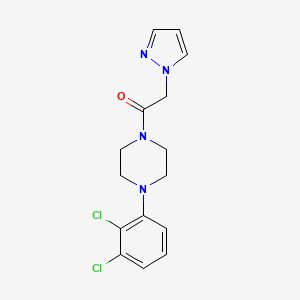
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DPPE, and has been synthesized using various methods. In
Mechanism Of Action
The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE may act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DPPE has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. DPPE has also been shown to increase the levels of BDNF, as mentioned earlier. Additionally, DPPE has been found to decrease the levels of corticosterone, a stress hormone.
Advantages And Limitations For Lab Experiments
DPPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. DPPE is also soluble in various solvents, making it easy to work with. However, DPPE has some limitations in lab experiments. It has been found to have low oral bioavailability, which may limit its use in animal studies. Additionally, DPPE has been shown to have some toxicity in high doses.
Future Directions
There are several future directions for the study of DPPE. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of DPPE and its biochemical and physiological effects.
Synthesis Methods
DPPE can be synthesized using various methods, including the reaction of 2-(1H-pyrazol-1-yl)ethanone with 4-(2,3-dichlorophenyl)piperazine in the presence of a base. Another method involves the reaction of 4-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl pyrazole in the presence of a base. Both methods have been reported to yield DPPE in good yields.
Scientific Research Applications
DPPE has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. DPPE has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPPE has been investigated for its potential use in the treatment of cancer.
properties
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-3-1-4-13(15(12)17)19-7-9-20(10-8-19)14(22)11-21-6-2-5-18-21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCWHNPQXCGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

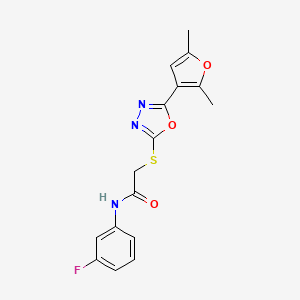
![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)

![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)
![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)
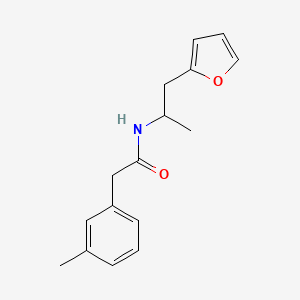

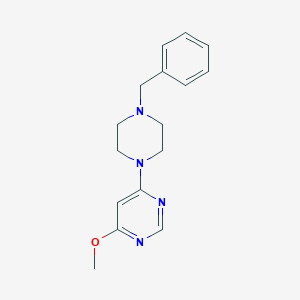
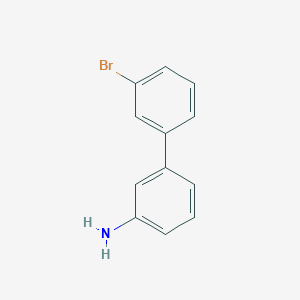
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)
